![molecular formula C9H7BrN2O2S B2672534 甲酸甲酯2-氨基-4-溴苯并[d]噻唑-7-甲酸酯 CAS No. 2057406-22-9](/img/structure/B2672534.png)

甲酸甲酯2-氨基-4-溴苯并[d]噻唑-7-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

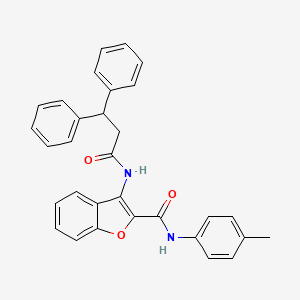

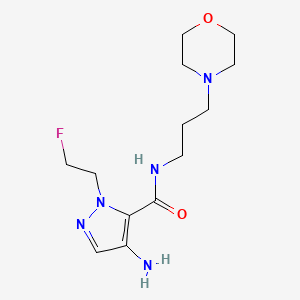

“Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate” is a chemical compound with the molecular weight of 287.14 . It is used in various chemical reactions and has significant applications in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 2-aminothiazole-4-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea . The yield was reported to be 50%, with a melting point of 196–198 °C .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point, yield, and Rf value of a similar compound, Ethyl 2-aminothiazole-4-carboxylate, were reported to be 196–198 °C, 50%, and 0.61 respectively .科学研究应用

合成与药理学应用

研究重点介绍了 2-氨基-4-溴苯并[d]噻唑-7-羧酸甲酯衍生物的合成及其在药理活性化合物开发中的应用。例如,由硫代半氨基甲酰肼、三唑和席夫碱合成的化合物已证明具有显着的抗高血压 α 受体阻断活性,毒性低,表明它们在管理高血压中作为治疗剂的潜力 (Abdel-Wahab 等,2008)。类似地,已经报道了羟基取代的 2-氨基苯并[d]噻唑-6-羧酸衍生物作为药物发现的新构建模块的有效合成,突出了苯并[d]噻唑衍生物在药物化学中的多功能性 (Durcik 等,2020)。

抗肿瘤活性

2-氨基-4-溴苯并[d]噻唑-7-羧酸甲酯衍生物已被合成并评估其抗肿瘤活性。例如,2-氨基噻唑衍生物已显示出对人肺癌和神经胶质瘤细胞系的有效抗肿瘤活性,突出了它们在癌症治疗中的潜力 (Li 等,2016)。

材料科学应用

该化合物及其衍生物也在材料科学中得到应用。已经实现了通过交叉偶联反应从生物质衍生的糠醛和天然氨基酸半胱氨酸制备具有扩展 π 共轭的荧光材料,证明了 2-氨基-4-溴苯并[d]噻唑-7-羧酸甲酯衍生物在光致发光材料开发中的作用 (Tanaka 等,2015)。

催化和合成方法

此外,源自维生素 B1 的噻唑鎓卡宾催化剂与 2-氨基-4-溴苯并[d]噻唑-7-羧酸甲酯的化学家族密切相关,已有效用于使用 CO2 作为碳源的胺的 N-甲酰化和 N-甲基化。这代表了一种合成有价值产品的可持续方法,突出了该化合物在绿色化学和催化中的相关性 (Das 等,2016)。

作用机制

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, similar compounds have been found to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell–cell communication process that allows bacteria to share information about cell density and adjust gene expression accordingly .

未来方向

属性

IUPAC Name |

methyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-3-5(10)6-7(4)15-9(11)12-6/h2-3H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAYRUHRFBLEBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Br)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2672452.png)

![4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B2672457.png)

![4-Chlorophenyl {6-[(2,6-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2672465.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2672467.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2672469.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2672470.png)

![7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2672471.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2672472.png)